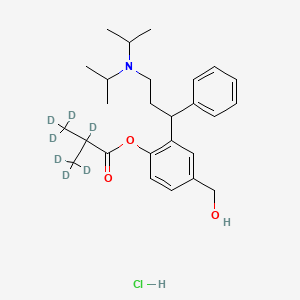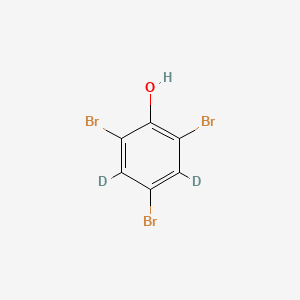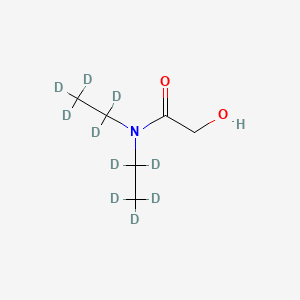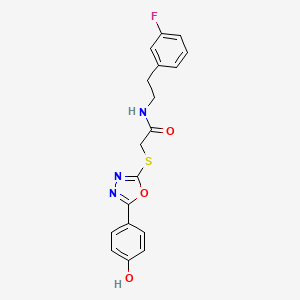
Fesoterodine-d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fesoterodine-d7 (hydrochloride) is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is a prodrug, which means it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine. The deuterated version, Fesoterodine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of fesoterodine due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
準備方法
The synthesis of Fesoterodine-d7 (hydrochloride) involves several steps, starting from the preparation of the intermediate 5-hydroxymethyl tolterodine. This intermediate is then reacted with isobutyryl chloride to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods often employ large-scale reactors and purification techniques such as recrystallization and chromatography to ensure the purity and yield of the final product .
化学反応の分析
Fesoterodine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are studied to understand its metabolic pathways.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common in the synthesis and modification of fesoterodine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
科学的研究の応用
Fesoterodine-d7 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: To study the synthesis, stability, and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of fesoterodine in biological systems.
Medicine: To develop and optimize treatments for overactive bladder syndrome and other related conditions.
Industry: To improve the production processes and quality control of pharmaceutical products containing fesoterodine .
作用機序
Fesoterodine-d7 (hydrochloride) acts as a competitive antagonist at muscarinic receptors. Once metabolized to its active form, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action reduces the urge to urinate and helps manage symptoms of overactive bladder. The molecular targets involved are primarily the muscarinic receptors in the bladder, which are responsible for mediating bladder contractions .
類似化合物との比較
Fesoterodine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Tolterodine: Another antimuscarinic agent used for overactive bladder, but without deuterium labeling.
Oxybutynin: An older antimuscarinic drug with a similar mechanism of action but different pharmacokinetic properties.
Solifenacin: A newer antimuscarinic agent with a longer half-life and different side effect profile. The uniqueness of Fesoterodine-d7 lies in its ability to provide more detailed insights into the drug’s behavior in the body due to the presence of deuterium
特性
分子式 |
C26H38ClNO3 |
|---|---|
分子量 |
455.1 g/mol |
IUPAC名 |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D; |
InChIキー |
DIHOSBDWSHGBKB-IAEYDMPTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |
正規SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)







![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)

![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
